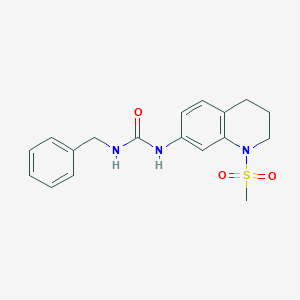

1-benzyl-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

Description

1-Benzyl-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a synthetic urea derivative characterized by a tetrahydroquinoline scaffold substituted with a methanesulfonyl group at the 1-position and a benzyl group attached to the urea nitrogen. The compound’s structure combines a bicyclic heteroaromatic system (tetrahydroquinoline) with a sulfonyl moiety and a urea linkage, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

1-benzyl-3-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-25(23,24)21-11-5-8-15-9-10-16(12-17(15)21)20-18(22)19-13-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENNZMUZQWARPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with tubulin. Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for various cellular processes, including cell division and intracellular transport.

Mode of Action

This suggests that the compound may bind to tubulin and prevent its polymerization into microtubules, thereby disrupting cellular processes that rely on microtubule function.

Biochemical Pathways

The inhibition of tubulin polymerization can affect several biochemical pathways. Microtubules play a crucial role in cell division, and their disruption can lead to cell cycle arrest. This can result in apoptosis, or programmed cell death, particularly in rapidly dividing cells such as cancer cells.

Biological Activity

1-Benzyl-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a benzyl group and a methanesulfonyl group attached to a tetrahydroquinoline backbone. The IUPAC name reflects its complex arrangement:

- IUPAC Name : 1-benzyl-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

The molecular formula is , with a molecular weight of approximately 342.44 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth, particularly against Gram-positive strains.

- Anti-inflammatory Properties : It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various derivatives of tetrahydroquinoline compounds. The results indicated that 1-benzyl-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 50 |

Anti-inflammatory Activity

In vitro assays showed that the compound significantly reduced the secretion of TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

-

Case Study on Antibacterial Efficacy :

A research team tested the compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The study found that it inhibited growth effectively at concentrations lower than traditional antibiotics, suggesting its potential as an alternative treatment . -

Case Study on Anti-inflammatory Effects :

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant decrease in paw edema and inflammatory cytokine levels compared to control groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights urea derivatives with tetrahydrobenzo[b]thiophene or tetrahydroquinoline cores, enabling structural comparisons (Table 1). Key analogs from the literature include:

Table 1: Structural Comparison of Urea Derivatives

| Compound Name | Core Structure | Substituents | Functional Groups |

|---|---|---|---|

| 1-Benzyl-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea | Tetrahydroquinoline | 1-Methanesulfonyl, 7-urea-benzyl | Urea, sulfonyl, benzyl |

| 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a) | Tetrahydrobenzo[b]thiophene | 3-Cyano, 2-urea-hydrazono-benzoyl | Urea, cyano, hydrazono, benzoyl |

| 1-(Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate-2-yl)-2-phenyl hydrazono-3-benzoyl urea (7d) | Tetrahydrobenzo[b]thiophene | 3-Carboxylate ethyl ester, 2-urea-phenyl hydrazono-benzoyl | Urea, ester, phenyl hydrazono, benzoyl |

Key Structural Differences and Implications

Core Heterocycle: The tetrahydroquinoline core in the target compound differs from the tetrahydrobenzo[b]thiophene in analogs (e.g., 7a–7d) . Thiophene-containing analogs may exhibit distinct electronic properties due to sulfur’s electronegativity.

Substituent Effects: The methanesulfonyl group in the target compound is a strong electron-withdrawing group, which could improve metabolic stability compared to the cyano or ester groups in analogs 7a and 7d. Sulfonyl moieties also enhance solubility in polar solvents . The benzyl-urea linkage in the target compound contrasts with the hydrazono-benzoyl groups in analogs. Hydrazono derivatives (e.g., 7a) may exhibit tautomerism, affecting their reactivity and binding modes.

Research Findings and Hypothetical Trends

While direct pharmacological or thermodynamic data for the target compound are absent in the evidence, inferences can be drawn from structural analogs:

- Solubility: Methanesulfonyl groups likely improve aqueous solubility over cyano or ester substituents, as seen in sulfonamide-containing drugs .

- Stability: The urea linkage in the target compound may be less prone to hydrolysis than the hydrazono groups in 7a–7d, which can undergo tautomerization or degradation under acidic conditions.

- Bioactivity: Tetrahydroquinoline-based ureas are frequently associated with kinase inhibition (e.g., Bcr-Abl or EGFR inhibitors), whereas thiophene derivatives (e.g., 7a–7d) are often explored for antimicrobial activity .

Methodological Considerations

The structural analysis of such compounds relies on crystallographic tools like SHELX (for refinement) and ORTEP-3 (for graphical representation) . For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.